molecular formula C25H19N5NaS+ B8069109 A 83-01 (sodium salt)

A 83-01 (sodium salt)

Cat. No.: B8069109
M. Wt: 444.5 g/mol
InChI Key: QEDFBXIADXHNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 83-01 (sodium) is a potent inhibitor of the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. It is primarily used in scientific research to study the transforming growth factor-beta signaling pathway and its role in various biological processes. The compound has shown significant potential in inhibiting the phosphorylation of Smad2 and Smad3, which are key proteins involved in the transforming growth factor-beta signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 83-01 (sodium) involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

Industrial Production Methods

Industrial production of A 83-01 (sodium) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

A 83-01 (sodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of A 83-01 (sodium) with modified functional groups, which can be used for further research and development .

Scientific Research Applications

A 83-01 (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

A 83-01 (sodium) exerts its effects by inhibiting the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. This inhibition prevents the phosphorylation of Smad2 and Smad3, which are key proteins involved in the transforming growth factor-beta signaling pathway. By blocking this pathway, A 83-01 (sodium) disrupts the epithelial-to-mesenchymal transition and other cellular processes regulated by transforming growth factor-beta .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A 83-01 (sodium) is unique due to its high potency and selectivity for the transforming growth factor-beta type I receptor, activin receptor-like kinase 4, and activin receptor-like kinase 7. Its ability to inhibit the phosphorylation of Smad2 and Smad3 makes it a valuable tool for studying the transforming growth factor-beta signaling pathway and its role in various biological processes .

Biological Activity

A 83-01 (sodium salt) is a potent small-molecule inhibitor primarily targeting the transforming growth factor-beta (TGF-β) signaling pathway. This compound has garnered attention for its ability to inhibit key receptors involved in TGF-β signaling, specifically the activin receptor-like kinases (ALKs) including ALK5, ALK4, and ALK7. This article provides a comprehensive overview of the biological activity of A 83-01, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Chemical Name: 3-(6-methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide sodium
  • Molecular Formula: C25H18N5NaS
  • Molecular Weight: 443.50 g/mol
  • CAS Number: 2828431-89-4

A 83-01 acts primarily as an inhibitor of TGF-β type I receptor (ALK5) kinase activity. It has been shown to inhibit the phosphorylation of Smad2 and Smad3, which are critical mediators in the TGF-β signaling pathway. The compound exhibits varying potency against different ALK receptors:

ReceptorIC50 (nM)
ALK512
ALK445
ALK77.5

These values indicate that A 83-01 is highly effective at low concentrations, particularly against ALK5, which is implicated in various fibrotic diseases and cancer progression .

Inhibition of TGF-β Signaling

A series of studies have demonstrated that A 83-01 effectively inhibits TGF-β-induced transcriptional activity. For instance, in cell line assays, A 83-01 significantly reduced TGF-β-induced luciferase activity, indicating a strong blockade of TGF-β signaling pathways. The compound also inhibited epithelial-to-mesenchymal transition (EMT), a process associated with cancer metastasis and fibrosis .

Impact on Cell Behavior

Research has shown that A 83-01 can alter cell behavior in various contexts:

  • Cell Proliferation and Migration:
    • In HaCaT cells, A 83-01 at concentrations of 1 µM inhibited TGF-β-induced Smad activation and decreased cell motility, adhesion, and invasion without affecting overall cell proliferation .
  • Stem Cell Differentiation:
    • The compound has been shown to inhibit differentiation in rat induced pluripotent stem cells (riPSCs) while promoting neural differentiation when used in specific chemical cocktails .
  • Cancer Treatment Potential:
    • In vivo studies indicated that A 83-01 enhances survival rates in mouse models bearing tumors without significant side effects on body weight or neurobehavioral functions. Notably, it demonstrated pronounced antitumor effects when administered alongside other therapeutic agents .

Case Studies

Case Study: Inhibition of Fibrosis
In a study examining the effects of A 83-01 on rat dermal fibroblasts treated with TGF-β1, it was found that the compound effectively inhibited the induction of alpha-smooth muscle actin (α-SMA) and collagen type I expression—markers indicative of fibrosis . This suggests potential applications for A 83-01 in treating fibrotic diseases.

Case Study: Cancer Metastasis
Another significant finding was reported in a study involving murine lung carcinoma models where A 83-01 was shown to enhance drug accumulation within tumors when co-administered with liposomal formulations. This resulted in increased antitumor activity compared to controls .

Properties

IUPAC Name

sodium;3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFBXIADXHNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5NaS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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